Compound 968 is a small molecule classified as a glutaminase inhibitor, specifically targeting the glutaminase C (GAC) isoform of the enzyme [, , , ]. Glutaminase catalyzes the conversion of glutamine to glutamate, a crucial step in glutamine metabolism. This metabolic pathway is often upregulated in cancer cells, making them reliant on glutamine for survival and proliferation, a phenomenon known as "glutamine addiction" [, ]. Compound 968 is primarily utilized in preclinical research to investigate the role of glutamine metabolism in various diseases, particularly cancer, and to explore its potential as a therapeutic target.
Mechanism of Action
Compound 968 acts as an allosteric inhibitor of glutaminase C (GAC) [, , ]. Allosteric inhibition implies that the compound binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic activity. Specifically, Compound 968 exhibits a preferential binding affinity for the monomeric form of GAC [, ]. This interaction disrupts the dimer-to-tetramer transition of GAC, a process essential for its activation, thus effectively inhibiting glutamine hydrolysis and downstream glutamine metabolism [, ].
Physical and Chemical Properties Analysis
Cancer Research:
In vitro studies: Compound 968 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian [], endometrial [], breast [, ], lung [], colorectal [, ], and multiple myeloma [] cells. These studies highlight its potential as a standalone or combinatorial therapeutic agent for these cancers.
In vivo studies: In xenograft mouse models, Compound 968 effectively suppressed tumor growth in endometrial [] and ovarian cancers []. These findings further support its potential as an anti-cancer agent.
Mechanism of Action Studies: Research utilizing Compound 968 has elucidated the mechanism by which inhibiting glutamine metabolism impacts cancer cells. For instance, in breast cancer cells, Compound 968 induced changes in histone modifications, leading to the downregulation of oncogenes and sensitizing the cells to chemotherapy [, ]. In glioblastoma, it reversed resistance to mTOR-targeted therapies by disrupting glutamine-dependent metabolic pathways [, ].
Immunology Research: Compound 968 was found to inhibit T cell proliferation and cytokine production [], suggesting a potential role in modulating immune responses.
Stem Cell Research: Compound 968 was utilized to study the role of glutamine in maintaining the self-renewal of mouse embryonic stem cells [].
Parasitology Research: A study employed Compound 968 to investigate the importance of host cell glutamine metabolism for the replication of the parasite Cryptosporidium parvum [].
Extracellular Vesicle Research: Compound 968 was used to investigate the role of glutamine metabolism in the production of extracellular vesicles, particularly in cancer cells [].
Related Compounds
Relevance: Both BPTES and Compound 968 are allosteric inhibitors of GAC, but their mechanisms of action differ. While Compound 968 preferentially binds to the monomeric form of GAC, BPTES binds to the tetrameric form. [] Despite these differences, both compounds effectively inhibit GAC, highlighting their potential as anticancer agents targeting glutamine metabolism.
Telaglenastat (CB-839)
Compound Description: Telaglenastat (CB-839) is an orally bioavailable, selective inhibitor of glutaminase that has advanced to clinical trials for various cancers. [] It targets both KGA and GAC isoforms, disrupting glutamine metabolism and demonstrating anti-tumor activity.
6-Diazo-5-oxonorleucine (DON)
Compound Description: DON is a glutamine antagonist that inhibits various enzymes involved in glutamine metabolism, including glutaminase. [] While potent, DON exhibits significant toxicity, limiting its clinical utility.
2-Deoxy-D-glucose (2-DG)
Compound Description: 2-DG is a glucose analog that inhibits glycolysis, a key metabolic pathway in cancer cells. [] By interfering with glucose uptake and utilization, 2-DG induces metabolic stress and can synergize with agents targeting glutamine metabolism, like Compound 968.
Relevance: While not a direct inhibitor of glutaminase like Compound 968, 2-DG targets an interconnected metabolic pathway, glycolysis. Research indicates that combining apigenin, a compound with similar effects to 2-DG, with Compound 968 significantly enhances apoptosis in lung cancer cells by inducing severe metabolic stress. [] This synergy highlights the potential of targeting both glucose and glutamine metabolism in cancer therapy.
6-Aminonicotinamide (6AN)
Compound Description: 6AN is an inhibitor of the pentose phosphate pathway (PPP), a metabolic pathway branching from glycolysis that is crucial for NADPH production and biosynthesis. [] 6AN induces oxidative stress in cancer cells, and this effect could potentially synergize with glutaminase inhibition.
Rapamycin
Compound Description: Rapamycin is a well-known inhibitor of the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. [, ] Studies have shown that inhibiting mTOR can alter glutamine metabolism, leading to increased glutaminase expression in some cancers. []
Relevance: While not directly targeting glutaminase like Compound 968, rapamycin's influence on glutamine metabolism through mTOR inhibition highlights the interconnected nature of these pathways in cancer. Research suggests that combining rapamycin with a glutaminase inhibitor could be a promising therapeutic strategy, particularly in glioblastoma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
16-Bromoepiandrosterone is an injectable formulation of a compound called alpha-epi-bromide. It is a chemical relative of DHEA which was selected for development after it showed antiretroviral activity in laboratory tests.
HEC72702 is a novel Hepatitis B virus capsid inhibitor, based on clinical candidate GLS4. HEC72702 was found to display no induction of the CYP1A2, CYP3A4, or CYP2B6 enzyme at the high concentration of 10 μM. In particular, it demonstrated a good systemic exposure and high oral bioavailability and achieved a viral-load reduction greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model. HEC72702 has now been selected for further development.
Heclin is an inhibitor of HECT E3 ubiquitin ligases (IC50s = 6.8, 6.3, and 6.9 μM for Smurf2, Nedd4, and WWP1 HECT ligase domains, respectively). It inhibits autoubiquitination of Smurf2 in HEK293 cells expressing the human enzyme (IC50 = 9 μM) and reduces ubiquitination of Dishevelled 2 in HEK293 cells expressing Smurf2, Nedd4, or WWP2. Heclin is cytotoxic to HEK293 cells (IC50 = 45 μM). Heclin is a HECT E3 ubiquitin ligase inhibitor, which also acts by inhibiting Nedd4, Smurf2 and WWP1.